Ferric formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

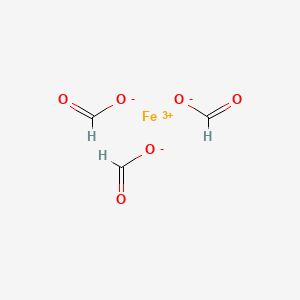

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Fe/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRBSMVATPCWLU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204081 | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-76-0 | |

| Record name | Ferric formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D821YEY5PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ferric formate chemical formula and structure

An In-depth Technical Guide to Ferric Formate (B1220265): Chemical Formula, Structure, and Properties

Introduction

Ferric formate, also known as iron(III) formate, is a coordination compound with significant research interest due to its versatile structural chemistry and its role as a precursor in the synthesis of various iron-containing materials.[1] This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

The chemical formula for this compound is C₃H₃FeO₆.[2] It is also commonly referred to by several synonyms.

Table 1: Nomenclature and Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | iron(3+) triformate[2] |

| Synonyms | This compound, Iron(III) formate, Iron triformate, Triformic acid iron(III) salt[2][3] |

| CAS Number | 555-76-0[1][2][3] |

| Molecular Formula | C₃H₃FeO₆[2][3][4][5][6] |

| InChI Key | WHRBSMVATPCWLU-UHFFFAOYSA-K[1][2] |

| SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3][2] |

Molecular Structure and Coordination Chemistry

This compound is a metal-organic framework where the central iron atom is in the +3 oxidation state (Fe³⁺).[1]

-

Coordination Environment : The Fe³⁺ cation is typically octahedrally coordinated by six oxygen atoms.[1] These oxygen atoms are provided by the surrounding formate (HCOO⁻) ligands.[1]

-

Bridging Ligands : The formate ligands act as bridges between adjacent iron(III) centers.[1] This bridging often occurs in an anti-anti configuration, leading to the formation of a robust three-dimensional framework.[1]

-

Framework Architecture : The resulting network structure can adopt various architectures, including perovskite-like or ReO₃-type structures.[1]

-

Bond Lengths : High-precision techniques like single-crystal X-ray diffraction have determined that the Fe³⁺–O bond lengths are approximately 2.01 Å.[1] In mixed-valence frameworks containing both Fe(II) and Fe(III), the Fe(III)-O bond lengths are shorter than the Fe(II)-O bonds (approx. 2.12 Å), which reflects the smaller ionic radius of the ferric ion.[1][7]

Caption: Octahedral coordination of Fe³⁺ by formate ligands.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 190.90 g/mol | [1][2][4][6] |

| Appearance | Red or yellow microcrystalline powder | [3][6] |

| Solubility | Soluble in water; very slightly soluble in alcohol/ethanol | [1][3][6] |

| Percent Composition | C: 18.88%, H: 1.58%, Fe: 29.25%, O: 50.28% |[4] |

Synthesis and Experimental Protocols

Solution-based methods are the most prevalent for preparing this compound.[1] These methods typically involve the reaction of a soluble iron(III) precursor with a source of formate ions.[1]

General Synthesis Workflow

Caption: General workflow for the solution-based synthesis of this compound.

Detailed Experimental Protocol: From Ferric Hydroxide

One of the earliest and most straightforward methods involves the reaction of freshly precipitated ferric hydroxide with formic acid.[1][8]

Objective: To synthesize this compound dihydrate.

Materials:

-

Ferric nitrate (B79036) (Fe(NO₃)₃)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Formic acid (HCOOH)

-

Water-ethanol mixtures

-

Deionized water

Procedure:

-

Precipitation of Ferric Hydroxide: Prepare fresh ferric hydroxide by reacting an aqueous solution of ferric nitrate with ammonium hydroxide.

-

Reaction with Formic Acid: Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid.[8]

-

Crystallization: Concentrate the resulting solution by evaporation in a vacuum at approximately 35°C to induce crystallization.[8]

-

Purification: To ensure the removal of any unreacted acid, the crystallization process can be repeated after redissolving the product in excess formic acid and subsequent evaporation.[8]

-

Washing and Drying: Wash the obtained crystals with water-ethanol mixtures to remove soluble impurities.[8]

-

Final Product: Dry the purified this compound crystals in a desiccator.[8]

Key Considerations:

-

Acidic Medium: Maintaining an acidic environment is crucial for stabilizing the iron(III) oxidation state and ensuring product purity.[1]

-

Temperature Control: Temperature regulation is a key parameter to control the crystal size and maintain the stability of the oxidation state.[1]

Structural and Analytical Data

Advanced analytical techniques are essential for the complete characterization of this compound and its derivatives.

Characterization Techniques

-

Single-Crystal X-ray Diffraction: This is a powerful technique for the precise determination of the atomic arrangement within the crystal, confirming the octahedral coordination and framework structure.[1]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational modes of the formate ligands and confirm their coordination to the iron center.

-

Thermal Analysis (DTA/TGA): These methods are used to study the thermal decomposition pathways of this compound. The decomposition can be complex, involving competitive reactions that yield various gaseous products like CO, CO₂, H₂, and H₂O.[8]

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure of iron formate complexes.

Table 3: Selected Structural and Compositional Data

| Parameter | Compound/Complex | Value | Reference(s) |

|---|---|---|---|

| Fe(III)-O Bond Length | General this compound | ~2.01 Å | [1] |

| Fe(III)-O Bond Length | (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆] | 2.0049(9) Å | [1][7] |

| Fe(II)-O Bond Length | (Me₂NH₂)[Fe(II)Fe(III)(HCOO)₆] | 2.119(1) Å | [1][7] |

| Fe Elemental % | This compound (C₃H₃FeO₆) | 29.25% | [4][6] |

| C Elemental % | This compound (C₃H₃FeO₆) | 18.87% - 18.88% | [4][6] |

| H Elemental % | This compound (C₃H₃FeO₆) | 1.58% | [4][6] |

| O Elemental % | this compound (C₃H₃FeO₆) | 50.28% - 50.29% |[4][6] |

Applications and Research Trajectories

The primary application noted for this compound is in the preservation of silage.[5][6][9] However, its main significance in research lies in its use as a precursor for synthesizing other iron-containing materials, including mixed-valence frameworks and iron oxides.[1] Current research explores its magnetic properties and the potential for creating novel materials with tunable characteristics for applications in areas like magnetocalorics.[1] High-pressure synthesis techniques are also being investigated to induce phase transformations and control the iron oxidation state within the formate frameworks.[1]

References

- 1. This compound | 555-76-0 | Benchchem [benchchem.com]

- 2. This compound | C3H3FeO6 | CID 68391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 555-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 555-76-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric formate (B1220265), also known as iron(III) formate, is a coordination compound with the chemical formula Fe(HCOO)₃. It is a subject of increasing interest in various scientific fields, including materials science, catalysis, and potentially in drug development as a precursor for iron-containing nanoparticles or as a component in metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the core physical and chemical properties of ferric formate, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to support advanced research and development activities.

Physical Properties

This compound is a red-yellow crystalline solid or powder.[1][2] Its fundamental physical characteristics are summarized in the tables below. It is important to note that this compound is often encountered in hydrated or complex forms, which can influence its physical properties. The data presented here pertains to the anhydrous form unless otherwise specified.

General and Molar Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃FeO₆ | [1][2][3][4] |

| Molecular Weight | 190.90 g/mol | [3][4][5] |

| CAS Number | 555-76-0 | [1][2][3][4] |

| Appearance | Red-yellow crystals or crystalline powder | [1][2] |

| Odor | Slight, characteristic | - |

Thermal Properties

This compound does not have a distinct melting point as it undergoes thermal decomposition at elevated temperatures.

| Property | Value | Source |

| Melting Point | Decomposes before melting | [6][7][8] |

| Decomposition Temperature | Begins to decompose around 200 °C, with significant decomposition between 220 °C and 330 °C | [7][9] |

| Boiling Point | Not applicable; decomposes | - |

Solubility

This compound is soluble in water and sparingly soluble in ethanol.[1][2][10] The solubility can be influenced by the pH of the solution and the presence of other ions.

| Solvent | Solubility | Source |

| Water | Soluble | [1][2][10] |

| Ethanol | Very slightly soluble/Slightly soluble | [1][2][10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the iron(III) center and the formate ligands. The Fe³⁺ ion acts as a Lewis acid, and the formate ligands can be displaced or can participate in redox reactions.

Crystal Structure

Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple, often overlapping reactions. The decomposition pathway is sensitive to the atmosphere and heating rate. In an inert atmosphere, the decomposition of the dihydrate begins with the loss of water. This is followed by the decomposition of the formate, which can proceed through two main competitive pathways:

-

Electron transfer from formate to Fe(III): This results in the reduction of iron to Fe(II) and the evolution of carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and water (H₂O).[6][8]

-

Decomposition of the formate anion: This pathway yields carbon monoxide (CO) and water (H₂O).[6][8]

These primary decomposition steps can be followed by secondary reactions involving the gaseous products and the solid iron oxide intermediates.[6] The final solid product is typically iron oxide (Fe₂O₃ or Fe₃O₄), depending on the decomposition conditions.[6]

Reactivity in Solution

In aqueous solutions, this compound can undergo hydrolysis, especially at higher pH values, leading to the formation of ferric hydroxide (B78521) precipitates. Maintaining an acidic environment (typically pH < 3) is crucial to stabilize the Fe³⁺ ion in solution.[10]

Spectral Properties

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational modes of the coordinated formate ligand. Key absorption bands include:

-

Asymmetric stretching of the carboxylate group (νₐₛ(COO⁻)): This strong band typically appears in the region of 1550-1610 cm⁻¹.

-

Symmetric stretching of the carboxylate group (νₛ(COO⁻)): This band is usually found in the 1350-1400 cm⁻¹ region.

-

C-H stretching of the formate ligand: This vibration is observed around 2800-3000 cm⁻¹. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the formate ligand (e.g., monodentate, bidentate bridging).[10]

UV-Visible (UV-Vis) Spectroscopy

Aqueous solutions of this compound exhibit absorption bands in the UV-Vis region characteristic of the hydrated ferric ion ([Fe(H₂O)₆]³⁺) and its hydrolysis products. The hexa-aquo ferric ion has a characteristic absorption maximum around 240 nm.[10][11] Hydrolysis products, such as [Fe(OH)(H₂O)₅]²⁺, show an absorption maximum around 300 nm.[10][11]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of freshly precipitated ferric hydroxide with formic acid.

Methodology:

-

Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt (e.g., ferric chloride or ferric nitrate) is treated with an aqueous solution of a base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.

-

Reaction with Formic Acid: The freshly prepared and washed ferric hydroxide is dissolved in an excess of formic acid (e.g., 50% aqueous solution).[3] The mixture is gently heated on a water bath to facilitate the reaction and dissolution.[3]

-

Crystallization: The resulting solution is concentrated by evaporation (e.g., under vacuum at a controlled temperature of around 35 °C) to induce crystallization of this compound.[6]

-

Isolation and Drying: The crystals are collected by filtration, washed with a mixture of water and ethanol, and then dried in a desiccator.[6]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by preparing a saturated solution and quantifying the concentration of iron in the solution.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The saturated solution is allowed to stand to let the excess solid settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent any undissolved solid from being included.

-

Quantification of Iron: The concentration of iron in the filtered saturated solution is determined using an appropriate analytical technique, such as:

-

Spectrophotometry: The iron can be complexed with a chromogenic agent (e.g., 1,10-phenanthroline (B135089) or potassium thiocyanate) and the absorbance measured at the corresponding λₘₐₓ. The concentration is then calculated from a calibration curve.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques provide a more direct and sensitive measurement of the iron concentration.

-

-

Calculation of Solubility: The solubility is expressed as the mass of this compound per unit volume or mass of the solvent.

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) for evolved gas analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the sample pan of the thermal analyzer.

-

Instrument Setup: The TGA/DTA instrument is programmed with the desired temperature range (e.g., from room temperature to 600 °C) and heating rate (e.g., 10 °C/min). The experiment is typically conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air).

-

Data Acquisition: As the sample is heated, the TGA measures the change in mass as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.

-

Evolved Gas Analysis: The gases produced during the decomposition are swept from the furnace and can be analyzed in real-time using a coupled mass spectrometer. This allows for the identification of the decomposition products (e.g., H₂O, CO, CO₂, H₂).

-

Data Analysis: The TGA curve provides information on the temperature ranges of decomposition and the mass loss at each stage. The DTA curve indicates the temperatures of phase transitions and decomposition events. The mass spectrometry data helps in elucidating the decomposition mechanism.

Diagram of the Thermal Decomposition Pathway:

Caption: Key pathways in the thermal decomposition of this compound.

Applications in Research and Drug Development

The properties of this compound make it a versatile compound for various applications:

-

Precursor for Nanomaterials: Thermal decomposition of this compound is a route to synthesize iron oxide nanoparticles with controlled size and magnetic properties. These nanoparticles have potential applications in drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.

-

Metal-Organic Frameworks (MOFs): this compound can serve as a precursor for the synthesis of iron-based MOFs. These materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis.

-

Catalysis: The Lewis acidic nature of the Fe³⁺ center allows this compound to act as a catalyst in various organic reactions.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data and experimental methodologies. A thorough understanding of these properties is essential for researchers and scientists working on the synthesis, characterization, and application of this compound in diverse fields, from materials science to drug development. The provided diagrams for synthesis and decomposition workflows offer a clear visual representation of these key processes, aiding in experimental design and interpretation. Further research into the precise crystallographic structure of anhydrous this compound and its biological interactions will undoubtedly expand its potential applications.

References

- 1. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 555-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H3FeO6 | CID 68391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 555-76-0,this compound [lookchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Iron(i) formate | CH2FeO2 | CID 167530627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

Ferric Formate (CAS 555-76-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ferric formate (B1220265) (CAS 555-76-0), a versatile iron(III) compound with significant applications in materials science and catalysis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a precursor in the fabrication of advanced nanomaterials.

Core Chemical and Physical Properties

Ferric formate, with the chemical formula Fe(HCOO)₃, is a red or yellow microcrystalline powder.[1] It is soluble in water and very slightly soluble in alcohol.[1] The compound is known to be sensitive to light and readily hydrolyzes in aqueous solutions to form basic iron formates.[1]

Structural and Spectroscopic Data

The iron(III) center in this compound is typically octahedrally coordinated by six oxygen atoms from the formate ligands.[2] This coordination environment gives rise to a three-dimensional framework structure.[2] The specific structural and spectroscopic parameters are summarized in the tables below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 555-76-0 | [1] |

| Molecular Formula | C₃H₃FeO₆ | [1] |

| Molecular Weight | 190.90 g/mol | [1] |

| Appearance | Red or yellow microcrystalline powder | [1] |

| Solubility | Soluble in water; very slightly soluble in alcohol | [1] |

| Line Formula | Fe(HCOO)₃ | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Value | Reference |

| Mössbauer Spectroscopy | Isomer Shift (δ) vs. α-Fe | ~0.207(8) mm s⁻¹ (for ls-FeIII) | [3] |

| Quadrupole Splitting (ΔEQ) | ~0.67(1) mm s⁻¹ (for ls-FeIII) | [3] | |

| FT-IR Spectroscopy | O-H Stretching (of bound water/formic acid) | ~3434 cm⁻¹ (broad) | [4] |

| C-H Stretching | ~2930 and 2850 cm⁻¹ | [4] | |

| Asymmetric COO⁻ Stretching | ~1600-1585 cm⁻¹ | [5] | |

| Symmetric COO⁻ Stretching | ~1500-1400 cm⁻¹ | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use as a precursor for iron oxide nanoparticles.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of a soluble iron(III) salt with formic acid. Maintaining an acidic environment is crucial to stabilize the iron(III) oxidation state and prevent the precipitation of iron hydroxides.[2]

Experimental Protocol: Solution-Based Synthesis

-

Dissolution: Dissolve a stoichiometric equivalent of a ferric salt (e.g., ferric chloride or ferric nitrate) in deionized water.

-

Acidification: Add an excess of formic acid to the iron salt solution with constant stirring. The acidic conditions (pH < 3) are essential for preventing hydrolysis.[2]

-

Reaction: Gently heat the solution to between 50-80°C to promote the reaction and formation of this compound. The appearance of a crystalline precipitate indicates product formation.

-

Crystallization and Isolation: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the collected solid with small portions of cold deionized water, followed by a wash with a water-ethanol mixture to remove any unreacted starting materials and excess acid.

-

Drying: Dry the resulting this compound powder in a desiccator over a suitable drying agent, protected from light.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical process, particularly in its application as a precursor for iron oxides. The decomposition proceeds through competitive pathways, including the reduction of Fe(III) to Fe(II) and the evolution of various gaseous products.[6][7]

Experimental Protocol: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an alumina (B75360) crucible.

-

Instrumentation Setup: Place the crucible in a thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

-

Analysis Conditions:

-

Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Collection: Continuously record the sample weight (TGA) and the mass-to-charge ratio (m/z) of the evolved gases (MS) as a function of temperature.

-

Data Analysis: Analyze the TGA curve to identify temperature ranges of mass loss and the MS data to identify the corresponding evolved gaseous species (e.g., H₂O, CO, CO₂, HCOOH).

Synthesis of Iron Oxide Nanoparticles

This compound is an excellent precursor for the synthesis of iron oxide nanoparticles due to its clean decomposition and the ability to control the resulting particle size and phase.

Experimental Protocol: Thermal Decomposition in Organic Solvent

-

Precursor Solution: Disperse a known amount of this compound in a high-boiling point organic solvent (e.g., oleylamine, oleic acid, or a mixture thereof). These solvents also act as surfactants to control nanoparticle growth and prevent agglomeration.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the synthesis to prevent oxidation.

-

Heating and Nucleation: Rapidly heat the mixture to a high temperature (e.g., 300-320°C) with vigorous stirring. The thermal decomposition of the this compound precursor will lead to the nucleation of iron oxide nanoparticles.

-

Growth and Aging: Maintain the high temperature for a specific period (e.g., 30-60 minutes) to allow for the growth and crystallization of the nanoparticles. The reaction time can be varied to control the final particle size.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.

-

Washing: Separate the nanoparticles by centrifugation and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove residual surfactants and byproducts.

-

Drying and Storage: Dry the purified iron oxide nanoparticles under vacuum and store them as a powder or redispersed in a suitable solvent.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 555-76-0 | Benchchem [benchchem.com]

- 3. 57 Fe Mössbauer spectroscopy and high-pressure structural analysis for the mechanism of pressure-induced unique magnetic behaviour in (cation)[Fe II ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00858D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. The thermal decomposition of iron(III) formate (1987) | Pedro J. Morando | 14 Citations [scispace.com]

An In-depth Technical Guide to the Solubility of Ferric Formate in Water and Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of ferric formate (B1220265). Due to the limited availability of quantitative data for ferric formate (Fe(HCOO)₃), this document summarizes the available qualitative information and presents quantitative data for a related compound, ferric hydroxide (B78521) formate. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, along with a workflow visualization to guide researchers in their own assessments.

Introduction

This compound, the iron(III) salt of formic acid with the chemical formula Fe(HCOO)₃, is a compound of interest in various chemical and pharmaceutical applications. Its utility can range from a precursor in the synthesis of iron-containing materials to a potential source of iron in specific formulations. A thorough understanding of its solubility in aqueous and organic solvents is critical for its application in research and drug development, informing everything from reaction kinetics to bioavailability and formulation strategies. This guide aims to consolidate the existing knowledge on the solubility of this compound and provide practical guidance for its experimental determination.

Solubility of this compound

Qualitative Solubility

Multiple sources describe this compound as being soluble in water and slightly or very slightly soluble in ethanol (B145695).[1][2][3] This general characterization suggests that water is a suitable solvent for creating aqueous solutions of this compound, while alcohols like ethanol are poor solvents.

Quantitative Solubility

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for anhydrous this compound (Fe(HCOO)₃). This indicates a notable gap in the publicly accessible data for this compound.

However, quantitative data is available for a related compound, ferric hydroxide formate (Fe₃(CHO₂)₇(OH)₂·4H₂O), from the IUPAC-NIST Solubilities Database.[4] It is crucial to recognize that this is a distinct chemical entity with a different molecular structure and composition, and therefore its solubility will differ from that of anhydrous this compound. The presence of hydroxide ions and water of hydration in its structure will influence its interaction with solvent molecules. The data for this compound is presented below for informational purposes and as the closest available quantitative reference.

Table 1: Quantitative Solubility of Ferric Hydroxide Formate in Water [4]

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molarity (mol/L) | Molality (mol/kg) |

| 17 | 5.32 | ~0.11 | 0.11 |

| 20 | 5.53 | ~0.12 | 0.12 |

| 22 | 5.62 | ~0.12 | 0.12 |

| 24 | 5.71 | ~0.12 | 0.12 |

| 25.5 | 6.17 | ~0.13 | 0.13 |

| 27 | 6.49 | ~0.14 | 0.14 |

| 29 | 6.76 | ~0.14 | 0.14 |

| 33.5 | 7.19 | ~0.15 | 0.15 |

Note: Molarity values are estimated based on the provided data and the density of water at the given temperatures.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][5][6] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Conical flasks or vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES for iron analysis)

Procedure

-

Preparation: Add an excess amount of this compound to a series of flasks. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the solvent to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Attach a filter to the syringe and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the working range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method. For this compound, this could be done by measuring the iron concentration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or by a colorimetric method for iron.[7][8][9]

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While this compound is qualitatively known to be soluble in water and sparingly so in ethanol, a significant lack of quantitative solubility data in the public domain presents a challenge for researchers. The quantitative data available for the related compound, ferric hydroxide formate, can serve as a preliminary reference, but its distinct chemical nature must be considered. For precise applications, it is imperative that the solubility of this compound is determined experimentally. The provided shake-flask protocol and workflow diagram offer a robust framework for scientists to perform these crucial measurements, enabling more accurate and effective utilization of this compound in their research and development endeavors.

References

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | 555-76-0 [chemicalbook.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asdlib.org [asdlib.org]

- 9. edu.rsc.org [edu.rsc.org]

A Technical Deep Dive into the Thermal Decomposition of Ferric Formate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the thermal decomposition mechanism of ferric formate (B1220265), Fe(HCOO)₃. The information presented herein is intended to support research and development activities where precise control over the generation of iron-based materials is critical. This document details the decomposition pathways, intermediate and final products, and the influence of experimental conditions, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Concepts of the Thermal Decomposition Mechanism

The thermal decomposition of ferric formate is a complex process governed by competing reaction pathways. The primary mechanisms involved are:

-

Formate Anion Decomposition: This pathway involves the breakdown of the formate anion to yield carbon monoxide (CO) and water (H₂O).

-

Electron Transfer: An intramolecular redox reaction where the formate ligand reduces the ferric (Fe³⁺) center to a ferrous (Fe²⁺) state, producing ferrous formate, carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and water (H₂O) as gaseous products.[1][2]

These processes can be influenced by factors such as the heating rate and the surrounding atmosphere, leading to variations in the final solid products, which typically consist of iron oxides such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃).[2]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for elucidating the decomposition stages of this compound. The following tables summarize quantitative data derived from the thermal analysis of a freeze-dried this compound precursor, specifically "[Fe₃O(HCOO)₆]⁺ HCOO⁻ · 3.8H₂O", heated in an argon atmosphere at a rate of 5 K/min.

Table 1: Thermogravimetric and Differential Thermal Analysis Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Key Events |

| 1. Dehydration | 30 - 220 | ~13 | 12.1 | Endothermic loss of water of hydration.[3][4] |

| 2a. Initial Decomposition | 220 - 240 | - | - | Onset of exothermic decomposition. |

| 2b. Primary Decomposition | 240 - 290 | 15.9 - 35.9 (cumulative) | - | Superimposed steps involving reduction of Fe(III) to Fe(II) and further decomposition.[3] |

| 3. Final Decomposition | 290 - 330 | 26.1 - 62.0 (cumulative) | - | Formation of final iron oxide products. |

Table 2: Evolved Gas Analysis during Thermal Decomposition

| Decomposition Stage | Temperature Range (°C) | Primary Gaseous Products Detected by Mass Spectrometry |

| 1. Dehydration | 30 - 220 | H₂O[3] |

| 2. Decomposition | 220 - 330 | HCOOH, CO₂, CO, H₂CO (Formaldehyde)[3] |

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the thermal decomposition of this compound and a typical experimental workflow for its analysis.

Caption: A simplified diagram illustrating the competing pathways in the thermal decomposition of this compound.

Caption: A generalized workflow for the synthesis and thermal analysis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the thermal decomposition of this compound.

Synthesis of this compound Dihydrate

This protocol is adapted from established methods for preparing high-purity this compound dihydrate.[2]

-

Preparation of Ferric Hydroxide (B78521): Freshly precipitate ferric hydroxide by adding ammonium (B1175870) hydroxide to a solution of ferric nitrate.

-

Dissolution: Dissolve the freshly precipitated ferric hydroxide in an excess of formic acid.

-

Crystallization: Crystallize the this compound dihydrate by evaporation in a vacuum at 35°C.

-

Recrystallization: For higher purity, redissolve the product in excess formic acid and repeat the evaporation step.

-

Washing and Drying: Wash the final solid product with a water-ethanol mixture and dry it in a desiccator.

-

Verification: Confirm the identity and purity of the product using elemental analysis, infrared (IR) spectroscopy, and X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a standard procedure for conducting TGA-DSC analysis of this compound.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min to ensure a non-oxidative environment. An oxidizing atmosphere (e.g., air) can also be used to study its influence on the decomposition products.[5]

-

Thermal Program:

-

Equilibration: Hold the sample at a starting temperature of 25-30°C for 10-15 minutes to allow for temperature stabilization.

-

Heating Ramp: Heat the sample to a final temperature of at least 600°C at a constant heating rate. A rate of 5-10 K/min is commonly used.[3][6]

-

Isothermal Hold: Maintain the final temperature for a short period (e.g., 10 minutes) to ensure complete decomposition.

-

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic and exothermic events. Correlate these events to deduce the decomposition stages.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

This protocol describes the coupling of a mass spectrometer to a thermal analyzer to identify the gaseous decomposition products.

-

Instrumentation: Interface the outlet of the TGA furnace to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

TGA-MS Conditions: Perform the TGA experiment as described in section 4.2.

-

MS Parameters:

-

Ionization Mode: Use electron impact (EI) ionization.

-

Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected gaseous products (e.g., m/z 10-100).

-

Data Acquisition: Continuously acquire mass spectra as a function of temperature and time.

-

-

Data Interpretation: Correlate the ion currents of specific m/z values with the decomposition events observed in the TGA-DSC data to identify the evolved gases at each stage. For example, monitor m/z 18 (H₂O), 28 (CO), and 44 (CO₂).[3]

X-ray Diffraction (XRD) Analysis of Solid Products

This protocol is for the characterization of the crystalline phases of the initial this compound and the solid decomposition products.

-

Sample Preparation:

-

Initial Material: Gently grind the synthesized this compound dihydrate to a fine powder.

-

Decomposition Products: Heat the this compound in a furnace under a controlled atmosphere (e.g., argon) to specific temperatures corresponding to the end of each decomposition stage observed in the TGA. Quench the samples to room temperature.[1]

-

-

Instrument: Use a powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα).

-

Data Collection:

-

2θ Range: Scan a 2θ range typically from 10° to 80°.

-

Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Phase Identification: Compare the obtained diffraction patterns with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present in the samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the structural characterization of the formate coordination and the identification of functional groups in the solid materials.

-

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pelletizing: Press the mixture in a die under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Instrument: Use a Fourier-transform infrared spectrometer.

-

Spectral Range: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

-

Spectral Analysis: Analyze the positions and shapes of the absorption bands to identify characteristic vibrations. For this compound, key features include the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to its coordination environment.[7] Compare the spectra of the decomposition products with reference spectra of iron oxides to confirm their formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash [mvm.kit.edu]

- 6. aoc.kit.edu [aoc.kit.edu]

- 7. This compound | 555-76-0 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Magnetic Properties of Ferric Formate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ferric formate (B1220265) complexes, with a particular focus on their manifestation within metal-organic frameworks (MOFs). Ferric formate complexes, coordination polymers constructed from Fe(III) ions and formate (HCOO⁻) linkers, have garnered significant interest due to their intriguing magnetic behaviors, which range from antiferromagnetism to weak ferromagnetism. These properties are intrinsically linked to their crystal structure and can be tuned through synthetic modifications, making them a fascinating subject for materials science and potentially relevant in fields such as drug delivery and biomedical imaging, where magnetic nanoparticles are often utilized.

Core Magnetic Properties and Quantitative Data

The magnetic behavior of this compound complexes is predominantly governed by the superexchange interactions between Fe(III) ions, mediated by the formate ligands. The geometry of the Fe-(HCOO)-Fe linkage plays a crucial role in determining the nature and strength of these interactions.

A prominent example is the three-dimensional porous metal-organic framework, [Fe(HCOO)₃]n·nH₂O . This complex exhibits antiferromagnetic behavior over a wide temperature range, from 296 K down to 20 K[1][2]. Below this temperature, it displays weak ferromagnetism, which is attributed to spin canting arising from the anti-anti coordination mode of the formate bridging ligand. This specific coordination geometry allows for the Dzyaloshinsky-Moriya interaction, which is a key mechanism for spin canting in materials lacking inversion symmetry between magnetic ions[1][2].

Another class of this compound complexes involves the incorporation of templating agents, such as ammonium (B1175870) cations, into the framework. For instance, the perovskite-like MOF, [CH₃NH₃]Fe(HCOO)₃ , exhibits a transition to a three-dimensional antiferromagnetically ordered state at a Néel temperature (Tₙ) of approximately 17 K. This ordering is preceded by structural phase transitions at higher temperatures[3].

The following tables summarize the key quantitative magnetic and structural data for representative this compound complexes.

| Compound | Magnetic Ordering | Ordering Temperature (Tₙ) | Exchange Coupling Constant (J) | Isothermal Magnetization (at 2 K) |

| [Fe(HCOO)₃]n·nH₂O | Antiferromagnetic/Weak Ferromagnetic | ~20 K | -1.01 cm⁻¹ | 0.49 Nβ at 50 kOe |

| [CH₃NH₃]Fe(HCOO)₃ | Antiferromagnetic | ~17 K | Not Reported | Not Reported |

Table 1: Key Magnetic Properties of Selected this compound Complexes.

| Compound | Crystal System | Space Group | Fe(III) Coordination | Key Structural Features |

| [Fe(HCOO)₃]n·nH₂O | Trigonal | R-3c | Octahedral | 3D covalent network with channels containing formic acid molecules. |

| [CH₃NH₃]Fe(HCOO)₃ | Orthorhombic | Pnma | Octahedral | Perovskite-like structure with modulated phases at low temperatures. |

Table 2: Crystallographic Data for Selected this compound Complexes.

Experimental Protocols

The characterization of the magnetic properties of this compound complexes relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the study of these materials.

Synthesis of [Fe(HCOO)₃]n·nH₂O (Solvothermal Method)

This protocol describes a typical solvothermal synthesis for producing crystalline [Fe(HCOO)₃]n·nH₂O.

-

Reactant Preparation: A mixture of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and formic acid (HCOOH) is prepared.

-

Solvent: N,N-dimethylformamide (DMF) is commonly used as the solvent.

-

Reaction Vessel: The reactants and solvent are placed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 140 °C) for a designated period (e.g., 24 hours).

-

Cooling and Isolation: The autoclave is allowed to cool to room temperature naturally. The resulting crystalline product is collected by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for measuring the magnetic properties of these materials.

-

Sample Preparation: A polycrystalline sample of the this compound complex is packed into a gelatin capsule or a similar sample holder. The mass of the sample is accurately measured.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the temperature is increased.

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to a low temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetization is then measured as the temperature is increased.

-

Isothermal Magnetization: The magnetization of the sample is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nuclei, providing information on oxidation state, spin state, and magnetic ordering.

-

Sample Preparation: A powdered sample of the this compound complex is uniformly spread and sealed in a sample holder.

-

Spectrometer Setup: The sample is placed in a cryostat to allow for temperature-dependent measurements. A ⁵⁷Co source is used to generate gamma rays.

-

Data Acquisition: The source is moved with a range of velocities relative to the absorber (the sample). The gamma-ray transmission through the sample is measured as a function of the source velocity.

-

Data Analysis: The resulting Mössbauer spectrum is fitted with appropriate models to extract parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).

Heat Capacity Measurement

Heat capacity measurements are crucial for identifying and characterizing magnetic phase transitions.

-

Sample Preparation: A small, well-characterized single crystal or a pressed pellet of the powdered sample is used.

-

Calorimeter: A physical property measurement system (PPMS) with a heat capacity option is typically employed.

-

Measurement Technique: The heat capacity is measured as a function of temperature using a relaxation method. A known amount of heat is applied to the sample, and the resulting temperature change is measured over time.

-

Data Analysis: The heat capacity data is plotted against temperature. A sharp peak or a lambda-like anomaly in the heat capacity curve is indicative of a phase transition, such as the onset of magnetic ordering.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the study of this compound complexes.

References

A Technical Guide to Mixed-Valence States in Iron Formate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of mixed-valence states in iron formate (B1220265) compounds, a class of metal-organic frameworks (MOFs) exhibiting intriguing magnetic and electronic properties. The presence of both Fe(II) and Fe(III) centers within a single framework gives rise to unique phenomena such as charge ordering, electron delocalization, and complex magnetic behaviors, making them a subject of significant research interest. This document outlines the synthesis, structural characterization, and physical properties of these materials, offering detailed experimental protocols and a summary of key quantitative data to facilitate further research and development.

Introduction to Mixed-Valence Iron Formates

Mixed-valence compounds, containing the same element in multiple oxidation states, are of fundamental interest for their unique electronic and magnetic properties. In the realm of metal-organic frameworks, iron formates templated with organic cations have emerged as a versatile platform for studying mixed-valence phenomena. These materials, with general formulas like [cation][FeIIIFeII(HCOO)6], crystallize in various structures, often templated by organic cations such as dimethylammonium (DMA+), N-ethylmethylammonium (EtMeA+), and 2-Hydroxyethylammonium (HEA+). The formate ligands bridge the iron centers, creating a three-dimensional network that facilitates magnetic exchange interactions and potential electron transfer between the Fe(II) and Fe(III) sites.

The interplay between the crystal structure, the nature of the organic cation, and the mixed-valence state of iron leads to a rich variety of physical properties, including ferrimagnetism, antiferromagnetism, and in some cases, multiferroicity. The ability to tune these properties through chemical modification makes mixed-valence iron formates promising candidates for applications in data storage, spintronics, and catalysis.

Synthesis of Mixed-Valence Iron Formate Compounds

The synthesis of mixed-valence iron formate frameworks is typically achieved through solvothermal methods. The following protocol is a representative example for the synthesis of [(CH3)2NH2][FeIIIFeII(HCOO)6] (DMFeFe).

Detailed Synthesis Protocol for [(CH3)2NH2][FeIIIFeII(HCOO)6]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl2·4H2O)

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (HCOOH)

Procedure:

-

In a typical synthesis, a 1:1 molar ratio of FeCl2·4H2O and FeCl3·6H2O is dissolved in a solvent mixture of DMF and formic acid.

-

The solution is stirred until all solids are dissolved, resulting in a clear solution.

-

The solution is then sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (typically between 130-150 °C) and maintained for a period of 24 to 72 hours.

-

After the reaction, the autoclave is allowed to cool down slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with ethanol to remove any unreacted precursors and residual solvent, and then dried under vacuum.

Note: The specific ratios of solvents, reaction temperature, and time can be varied to optimize crystal size and quality.

Structural and Physical Properties

The structural and physical properties of mixed-valence iron formates are intimately linked. The arrangement of Fe(II) and Fe(III) ions within the crystal lattice, dictated by the templating cation and synthesis conditions, governs the magnetic and electronic behavior of the material.

Crystallographic Data

X-ray diffraction studies reveal that many mixed-valence iron formate frameworks crystallize in niccolite-type structures, often with the space group P31c. The specific unit cell parameters are influenced by the size and shape of the templating organic cation.

| Compound | Space Group | a (Å) | c (Å) | V (ų) | Ref. |

| [(CH3)2NH2][FeIIIFeII(HCOO)6] | P31c | 8.35 | 13.84 | 835.3 | |

| [N-ethylmethylammonium][FeIIIFeII(HCOO)6] | P31c | 8.38 | 14.12 | 857.4 | [1] |

| [2-Hydroxyethylammonium][FeIIIFeII(HCOO)6] | P31c | 8.37 | 14.05 | 851.6 | [1] |

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment and oxidation state of iron nuclei. In mixed-valence iron formates, the Mössbauer spectra typically show distinct signals for Fe(II) and Fe(III) sites, confirming the mixed-valence nature of these compounds.[2] The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from Mössbauer spectra.

| Compound | Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Ref. |

| [(CH3)2NH2][FeIIIFeII(HCOO)6] | Fe(II) | ~1.2 | ~2.0 | |

| Fe(III) | ~0.4 | ~0.5 | ||

| Fe(HCOO)2·2H2O (Type 1 site) | Fe(II) | - | 0.59 (RT), 1.48 (6K) | [3] |

| Fe(HCOO)2·2H2O (Type 2 site) | Fe(II) | - | 2.97 (RT), 3.36 (6K) | [3] |

Magnetic Properties

The magnetic properties of mixed-valence iron formates are diverse and depend on the specific arrangement of the Fe(II) and Fe(III) ions and the superexchange pathways mediated by the formate ligands. Many of these compounds exhibit long-range magnetic ordering at low temperatures.

| Compound | Magnetic Ordering Temperature (TN/TC) (K) | Magnetic Behavior | Ref. |

| [(CH3)2NH2][FeIIIFeII(HCOO)6] | ~37 | Ferrimagnetic | [2] |

| [N-ethylmethylammonium][FeIIIFeII(HCOO)6] | 36.5 | N-type ferrimagnet | [1] |

| [2-Hydroxyethylammonium][FeIIIFeII(HCOO)6] | 37.0 | Magnetic order | [1] |

| [(CH3)2NH2][FeIIINiII(HCOO)6] | 42 | Ferromagnetic | [4] |

| [(CH3)2NH2][FeIIICuII(HCOO)6] | 28.5 | Ferromagnetic | [4] |

Electrical Conductivity

The presence of mixed-valence states can lead to enhanced electrical conductivity in MOFs through charge hopping or delocalization mechanisms.[5][6] The electrical conductivity of these materials can be sensitive to factors such as the degree of valence mixing, temperature, and atmospheric conditions.[7][8] While data for iron formates is limited, related mixed-valence MOFs have shown significant conductivity.[9]

| Compound | Conductivity (S/cm) | Measurement Conditions | Ref. |

| Fe2(BDT)3 (partially oxidized) | > 1 | Single crystal, Room T | [7] |

| FeTHQ | 3.3 x 10-3 | Pressed pellet, 300 K | [9] |

| (Cp2Co)1.43(Me2NH2)1.57[Fe2(C6O4Cl2)3] | 5.1 x 10-4 | Room T | [1] |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible data. This section provides an overview of the key experimental techniques used to characterize mixed-valence iron formate compounds.

X-ray Crystallography

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic positions.

Methodology:

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryoloop.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations) using a monochromatic X-ray source (e.g., Mo Kα). A series of diffraction images are collected as the crystal is rotated.[10]

-

Data Processing: The collected images are processed to integrate the reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final structural model.[11]

Mössbauer Spectroscopy

Objective: To determine the oxidation state, spin state, and local coordination environment of the iron atoms.

Methodology:

-

Sample Preparation: A powdered sample of the iron formate compound is uniformly distributed in a sample holder. The optimal sample thickness depends on the iron concentration.

-

Spectrometer Setup: The sample is placed in a Mössbauer spectrometer between a radioactive source (typically 57Co in a rhodium matrix) and a gamma-ray detector.[6]

-

Data Acquisition: The source is moved with a range of velocities relative to the absorber, creating a Doppler shift in the energy of the emitted gamma rays. The number of gamma rays transmitted through the sample is counted as a function of the source velocity.[12]

-

Data Analysis: The resulting Mössbauer spectrum (a plot of transmission versus velocity) is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔEQ), and, if present, the hyperfine magnetic field.[13]

Magnetic Susceptibility Measurements

Objective: To investigate the magnetic properties of the material, such as magnetic ordering temperature, magnetic moment, and the nature of magnetic interactions.

Methodology:

-

Sample Preparation: A powdered or single-crystal sample is weighed and placed in a suitable sample holder (e.g., a gelatin capsule or a straw).[14]

-

Measurement: The sample is loaded into a magnetometer, such as a SQUID (Superconducting Quantum Interference Device) magnetometer (e.g., Quantum Design MPMS).

-

Temperature Dependence: The magnetic susceptibility is measured as a function of temperature in a constant applied magnetic field (DC measurements). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are typically performed.

-

Field Dependence: The magnetization is measured as a function of the applied magnetic field at a constant temperature (M-H loop).

-

Data Analysis: The temperature-dependent susceptibility data is analyzed to determine the magnetic ordering temperature and to fit to the Curie-Weiss law in the paramagnetic region to extract information about the effective magnetic moment and the nature of the magnetic exchange interactions. The M-H data reveals information about magnetic hysteresis, coercivity, and remnant magnetization.

Electrical Conductivity Measurements

Objective: To measure the electrical conductivity of the material and understand the charge transport mechanisms.

Methodology:

-

Sample Preparation: For powdered samples, a pellet is typically prepared by pressing the powder under high pressure. For single crystals, the crystal is mounted on a substrate.[15]

-

Contact Deposition: Electrical contacts (e.g., gold or carbon paste) are applied to the sample. A four-probe setup is generally preferred to eliminate contact resistance.[16][17]

-

Measurement Setup: The sample is connected to a source meter and a voltmeter.

-

I-V Measurement: A current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The resistance is calculated from the slope of the current-voltage (I-V) curve.

-

Conductivity Calculation: The electrical conductivity (σ) is calculated from the resistance (R), the cross-sectional area of the sample (A), and the distance between the voltage probes (L) using the formula σ = L / (R * A).

-

Temperature Dependence: The conductivity can be measured as a function of temperature to determine the activation energy for charge transport.

Visualizing the Workflow

The synthesis and characterization of mixed-valence iron formate compounds follow a systematic workflow. The following diagram illustrates the key steps involved in this process.

Conclusion

Mixed-valence iron formate compounds represent a fascinating class of materials with tunable structural, magnetic, and electronic properties. The systematic investigation of these materials, guided by detailed experimental protocols and comprehensive characterization, is essential for unlocking their full potential. This guide provides a foundational framework for researchers and scientists to explore this exciting area of materials science. The ability to control the mixed-valence state through synthetic design offers a powerful tool for developing new functional materials with applications in a wide range of technologies. Further research into the precise mechanisms of electron transfer and magnetic coupling in these systems will undoubtedly lead to new discoveries and innovations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel niccolites [(CH3)2NH2][Fe(III)M(II)(HCOO)6] (M(II) = Zn, Ni, Cu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies to Improve Electrical Conductivity in Metal–Organic Frameworks: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tunable mixed-valence doping toward record electrical conductivity in a three-dimensional metal-organic framework [dspace.mit.edu]

- 9. Valence Dependent Electrical Conductivity in a 3D Tetrahydroxyquinone Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5.25. Mössbauer Parameters — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]

- 14. qdusa.com [qdusa.com]

- 15. web.mit.edu [web.mit.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis of Ferric Formate (B1220265) in Aqueous Solutions

This technical guide provides a comprehensive overview of the chemical principles, experimental methodologies, and critical factors governing the hydrolysis of ferric formate in aqueous solutions. The information presented is intended to support research and development activities where the stability and transformation of iron(III) complexes are of paramount importance.

Introduction to this compound and its Hydrolysis

This compound, Fe(HCOO)₃, is an iron(III) coordination compound where ferric ions are complexed with formate ions (HCOO⁻).[1] It is typically encountered as a red-yellow crystalline powder and is soluble in water.[1][2] The aqueous chemistry of this compound is dominated by the hydrolysis of the ferric ion, a process that is highly dependent on pH and leads to the formation of various mono- and polynuclear hydroxo species, eventually culminating in the precipitation of iron oxyhydroxides.[3][4]

Understanding this hydrolysis pathway is crucial in fields such as drug development, where iron-containing compounds may be used, and in materials science for the synthesis of iron-based nanomaterials.[5] The presence of the formate ligand can influence the kinetics and thermodynamics of the hydrolysis process compared to other ferric salts. Maintaining acidic conditions, typically at a pH below 3, is essential to stabilize the ferric ion in solution and prevent its precipitation as iron hydroxides.[1]

Core Chemical Principles

The hydrolysis of ferric ions in water is a stepwise process involving the deprotonation of coordinated water molecules. The initial species in an aqueous solution is the hexa-aquo ferric ion, [Fe(H₂O)₆]³⁺.[4] This complex acts as a weak acid, undergoing successive deprotonation steps to form various hydrolysis products.

Hydrolysis Pathway and Species

The hydrolysis of [Fe(H₂O)₆]³⁺ initially leads to the formation of mononuclear species such as Fe(OH)²⁺ and Fe(OH)₂⁺.[6] These can then dimerize to form species like Fe₂(OH)₂⁴⁺. As the pH increases or the solution ages, these smaller units polymerize into larger polynuclear species, which ultimately precipitate as an amorphous iron(III) hydroxide (B78521) hydrate, commonly known as ferrihydrite.[3][6] This amorphous phase is thermodynamically unstable and, over time, can transform into more crystalline and stable forms, such as goethite (α-FeO(OH)) or hematite (B75146) (α-Fe₂O₃), through competing mechanisms of dissolution-reprecipitation or dehydration and internal rearrangement.[3]

The overall rate of this transformation is governed by the speciation of the dissolved Fe(III) hydrolysis products, which is a direct function of the solution's pH.[7][8]

Quantitative Data on Ferric Ion Hydrolysis

The equilibrium constants for the formation of key ferric hydrolysis species provide a quantitative basis for understanding the speciation at a given pH. The kinetics of the process describe the rate at which these transformations occur.

Table 1: Hydrolysis and Solubility Constants for Aqueous Fe(III) Species at 25°C

| Reaction | Equilibrium Constant (logβ) | Reference |

|---|---|---|

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | -2.19 ± 0.02 | [6] |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | -2.92 ± 0.02 | [6] |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | -5.76 ± 0.06 | [6] |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ | -14.30 ± 0.32 | [6] |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | -21.71 ± 0.24 | [6] |

| 2-line Ferrihydrite ⇌ Fe³⁺ + 3OH⁻ | +3.50 ± 0.20 (logKₛ,₀) |[6] |

Table 2: Kinetic Data for Fe(III) Hydrolysis and Precipitation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Second-order rate constant for precipitation | (4.1 ± 1.1) x 10⁷ M⁻¹s⁻¹ | Seawater, pH 8.1 | [9] |

| First-order rate constant for dissolution of fresh precipitate | 2.3 x 10⁻⁴ s⁻¹ | Aged for 1 min | [9] |

| First-order rate constant for dissolution of aged precipitate | 4.8 x 10⁻⁶ s⁻¹ | Aged for 1 week |[9] |

Table 3: Spectroscopic Properties of Relevant Iron Species

| Species | Absorbance Maximum (λₘₐₓ) | Notes | Reference |

|---|---|---|---|

| [Fe(H₂O)₆]³⁺ | 240 nm | Characteristic band for the hexa-aquo ion. | [1] |

| Fe(OH)²⁺ | ~300 nm | Band can extend to 400 nm; indicates the onset of hydrolysis. |[1] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to studying the hydrolysis of this compound. The following protocols outline key procedures for synthesis, kinetic analysis, and product characterization.

Protocol 1: Synthesis of this compound Dihydrate

This protocol is based on the reaction of freshly prepared ferric hydroxide with formic acid.[1][5]

Materials:

-

Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH), ~25% solution

-

Formic acid (HCOOH), ~88% solution

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Ferric Hydroxide: Dissolve ferric nitrate in deionized water. Slowly add ammonium hydroxide solution with constant stirring until precipitation of reddish-brown ferric hydroxide is complete (pH ~7).

-

Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrate and ammonium ions.

-

Dissolution: Transfer the freshly precipitated ferric hydroxide to a beaker and add an excess of formic acid. Stir the mixture until the solid completely dissolves.

-

Crystallization: Evaporate the resulting solution under vacuum at a controlled temperature (e.g., 35°C) to induce crystallization of this compound dihydrate.[5]

-

Isolation and Drying: Collect the crystals by filtration. Wash them with a water-ethanol mixture and dry them in a desiccator over a suitable drying agent.[5]

Protocol 2: Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry

This method monitors the change in absorbance over time to determine the rate of hydrolysis.[1]

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Thermostatic water bath

-

Stock solution of synthesized this compound

-

Buffer solutions of desired pH

Procedure:

-

Preparation: Prepare a series of buffered aqueous solutions at the desired pH values.

-

Temperature Equilibration: Place the buffer solutions and the this compound stock solution in a thermostatic water bath to reach the target experimental temperature.

-

Reaction Initiation: To initiate the hydrolysis reaction, pipette a small, known volume of the this compound stock solution into a cuvette containing the pre-equilibrated buffer solution. Mix quickly and thoroughly.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at fixed wavelengths (e.g., 300 nm to monitor the formation of Fe(OH)²⁺) at regular time intervals.

-

Data Analysis: Plot absorbance versus time. The initial rate of reaction can be determined from the initial slope of this curve. By varying the initial concentration of this compound, the reaction order can be determined.

Factors Influencing Hydrolysis

Effect of pH

The pH of the aqueous solution is the most critical variable controlling the hydrolysis of this compound.[3]

-